

3-Morpholinobenzaldehyde: A Versatile Intermediate in the Synthesis of Novel Pharmaceutical Agents

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Compound of Interest

Compound Name: *3-Morpholinobenzaldehyde*

Cat. No.: *B1352361*

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Introduction: The Strategic Importance of the Morpholine Moiety in Drug Design

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved and experimental drugs.^{[1][2][3]} Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly desirable functional group for drug candidates.^{[1][4]} The morpholine ring can enhance the potency of a molecule through specific interactions with biological targets, such as kinases, and can modulate the overall properties of a compound to improve its drug-likeness.^{[2][4]}

3-Morpholinobenzaldehyde, in particular, emerges as a highly valuable and versatile intermediate. It strategically combines the beneficial morpholine scaffold with a reactive benzaldehyde functional group. This dual functionality allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules with potential therapeutic applications, especially in oncology and inflammatory diseases.^{[4][5]} This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving **3-Morpholinobenzaldehyde**.

Physicochemical Properties of 3-Morpholinobenzaldehyde

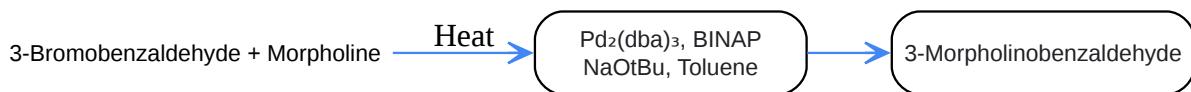
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

Property	Value	Reference
CAS Number	446866-87-1	[6][7]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[6][7]
Molecular Weight	191.23 g/mol	[6][7]
Appearance	Pale yellow solid	[8]
Melting Point	68 °C	[6]
Boiling Point	357.9±37.0 °C (Predicted)	[6]
Density	1.163±0.06 g/cm ³ (Predicted)	[6]
Solubility	Soluble in methanol and other common organic solvents.	[9]

Synthetic Protocol 1: Preparation of 3-Morpholinobenzaldehyde

The synthesis of **3-Morpholinobenzaldehyde** is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The following protocol details a common and efficient method starting from 3-bromobenzaldehyde and morpholine, analogous to a Buchwald-Hartwig amination.

Reaction Scheme:



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Caption: Synthesis of **3-Morpholinobenzaldehyde** from 3-Bromobenzaldehyde.

Materials:

- 3-Bromobenzaldehyde
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$)
- (\pm)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Sodium tert-butoxide ($NaOtBu$)
- Anhydrous Toluene
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Step-by-Step Protocol:

- Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), $Pd_2(dbu)_3$ (0.02 eq), and BINAP (0.04 eq).
- Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

- **Addition of Reagents:** Under the inert atmosphere, add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).
- **Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield **3-Morpholinobenzaldehyde** as a pale yellow solid.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Heterocycles

The aldehyde functionality of **3-Morpholinobenzaldehyde** serves as a versatile handle for constructing a wide range of molecular scaffolds. It readily undergoes condensation reactions, reductive aminations, and other carbon-carbon and carbon-heteroatom bond-forming reactions. [10][11] This reactivity is particularly valuable in the synthesis of heterocyclic compounds with demonstrated pharmacological activity.

Synthesis of Isoquinoline and Quinoline Scaffolds

Isoquinoline and quinoline derivatives are prevalent in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][5] [12][13] Classical synthetic routes to these scaffolds, such as the Bischler-Napieralski and Pictet-Spengler reactions for isoquinolines, often utilize a substituted benzaldehyde as a key starting material.[2][6] **3-Morpholinobenzaldehyde** is an ideal candidate for these syntheses, allowing for the incorporation of the beneficial morpholine moiety into the final isoquinoline or quinoline core.

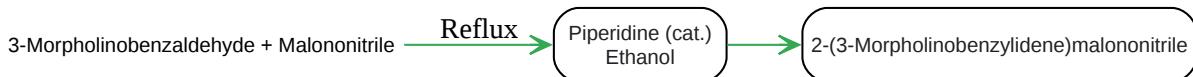
Application in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, particularly those targeting PI3K and other kinases in cancer-related signaling pathways, feature a morpholine-substituted aromatic ring.[7][14][15] The morpholine group often occupies a specific pocket in the kinase active site, contributing to binding affinity and selectivity. **3-Morpholinobenzaldehyde** can be used as a precursor to synthesize pyrimidine, quinoline, or other heterocyclic cores that are central to the structure of these inhibitors.

Synthetic Protocol 2: Knoevenagel Condensation for the Preparation of a Chalcone Intermediate

This protocol demonstrates a representative application of **3-Morpholinobenzaldehyde** in a Knoevenagel condensation reaction with an active methylene compound. The resulting chalcone-like structure is a common intermediate in the synthesis of various heterocyclic drugs, including pyrimidines and pyrazoles.[16]

Reaction Scheme:



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Caption: Knoevenagel condensation of **3-Morpholinobenzaldehyde**.

Materials:

- **3-Morpholinobenzaldehyde**

- Malononitrile

- Piperidine

- Ethanol

- Deionized water

Step-by-Step Protocol:

- Reaction Setup: In a round-bottom flask, dissolve **3-Morpholinobenzaldehyde** (1.0 eq) and malononitrile (1.1 eq) in ethanol.
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
- Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the product by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, slowly add cold deionized water to induce precipitation.
- Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 2-(3-morpholinobenzylidene)malononitrile. Further purification can be achieved by recrystallization from ethanol if necessary.

Conclusion

3-Morpholinobenzaldehyde is a strategically important intermediate for pharmaceutical research and development. Its synthesis is straightforward, and its dual functionality provides a gateway to a vast chemical space of potential drug candidates. The incorporation of the morpholine moiety offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic properties of new chemical entities. The protocols provided herein offer a solid foundation for researchers to utilize **3-Morpholinobenzaldehyde** in the synthesis of novel bioactive molecules, particularly in the pursuit of new anticancer agents and kinase inhibitors.

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